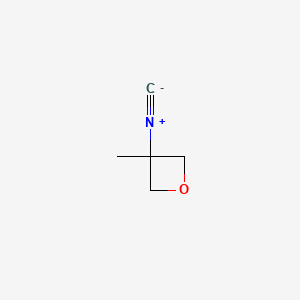
3-Isocyano-3-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyano-3-methyloxetane is a unique organic compound characterized by the presence of an isocyano group attached to a four-membered oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyano-3-methyloxetane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-3-oxetanemethanol with phosgene to form the corresponding chloroformate, followed by treatment with sodium azide to yield the isocyanate, which is then converted to the isocyano compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyano-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to a variety of functionalized products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group under mild conditions
Major Products Formed: The major products formed from these reactions include various substituted oxetanes, amines, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Isocyano-3-methyloxetane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Isocyano-3-methyloxetane involves covalent modification of target enzymes. The isocyano group can react with active site cysteines in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial properties, where it targets essential metabolic enzymes in bacteria .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-oxetanemethanol: A precursor in the synthesis of 3-Isocyano-3-methyloxetane.
Poly(3-nitratomethyl-3-methyloxetane): An energetic pre-polymer used in propellants.
Phenyl isocyanide: Shares similar reactivity due to the isocyano group.
Uniqueness: this compound is unique due to its combination of the isocyano group and the oxetane ring, which imparts distinct reactivity and stability. This makes it a versatile compound in various applications, from medicinal chemistry to materials science .
Eigenschaften
Molekularformel |
C5H7NO |
|---|---|
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
3-isocyano-3-methyloxetane |
InChI |
InChI=1S/C5H7NO/c1-5(6-2)3-7-4-5/h3-4H2,1H3 |
InChI-Schlüssel |
WKFUARZGKGLTBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


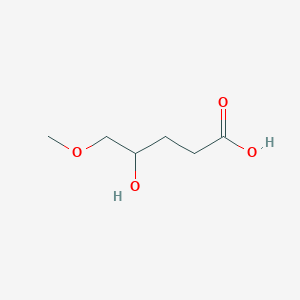
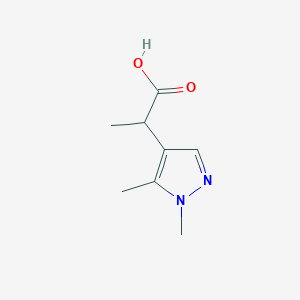
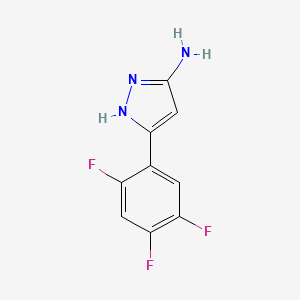
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
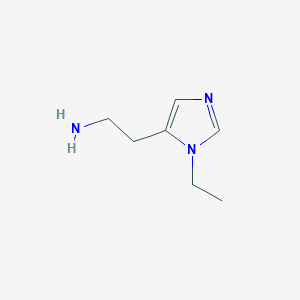
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
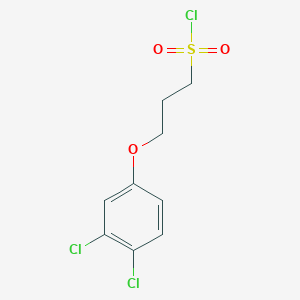
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
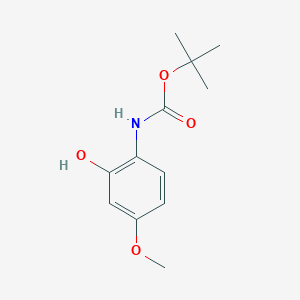
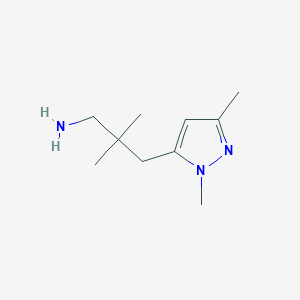
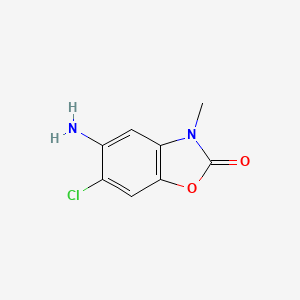
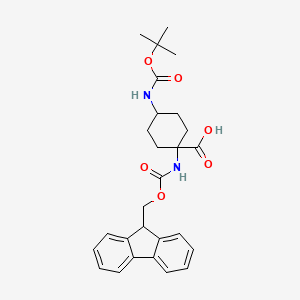
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
